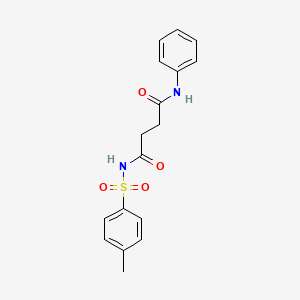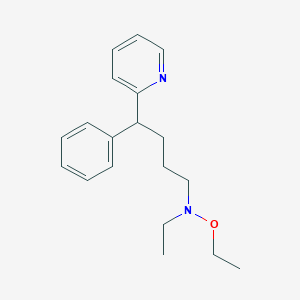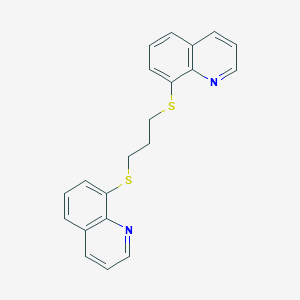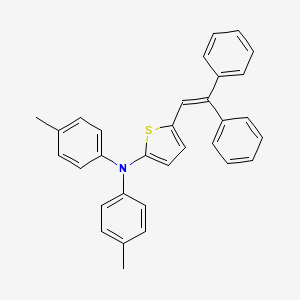
5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by its complex structure, which includes diphenylethenyl and bis(4-methylphenyl) groups attached to a thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diphenylethenyl group: This step might involve a Wittig reaction or a similar olefination reaction to introduce the diphenylethenyl moiety.
Attachment of the bis(4-methylphenyl)amine group: This could be done through a nucleophilic substitution reaction where the amine group is introduced to the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the diphenylethenyl group.
Reduction: Reduction reactions might target the double bonds in the diphenylethenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or alkyl halides for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Potential use in studying biological interactions or as a probe in biochemical assays.
Medicine: Investigating its potential as a pharmaceutical compound or drug precursor.
Industry: Possible applications in materials science, such as in the development of organic semiconductors or dyes.
Wirkmechanismus
The mechanism of action of 5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound with a simpler structure.
Diphenylethylene: A compound with a similar diphenylethenyl group.
Bis(4-methylphenyl)amine: A compound with a similar amine group.
Uniqueness
5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine is unique due to the combination of its structural features, which might confer specific chemical and physical properties not found in simpler analogs. This uniqueness could make it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
97931-98-1 |
|---|---|
Molekularformel |
C32H27NS |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
5-(2,2-diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine |
InChI |
InChI=1S/C32H27NS/c1-24-13-17-28(18-14-24)33(29-19-15-25(2)16-20-29)32-22-21-30(34-32)23-31(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h3-23H,1-2H3 |
InChI-Schlüssel |
UWQVTEPJDXMECM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(S3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


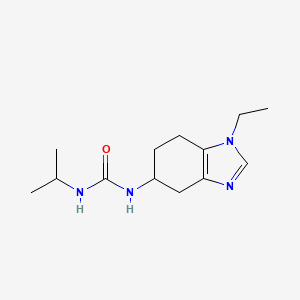
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
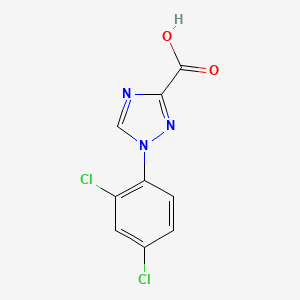
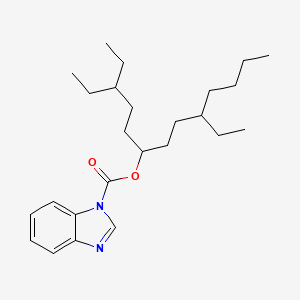
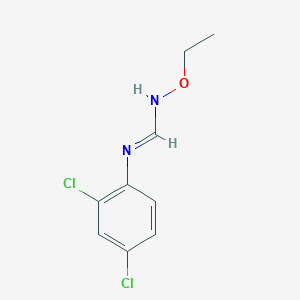

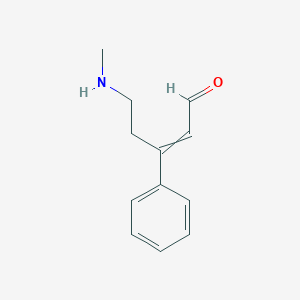
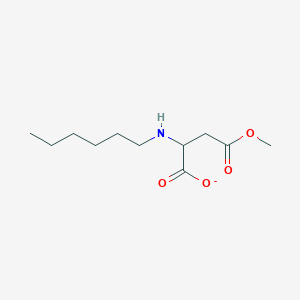
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

